An In-depth Technical Guide to 1-Bromo-2-methylpropan-2-ol: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 1-Bromo-2-methylpropan-2-ol: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of 1-Bromo-2-methylpropan-2-ol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Physicochemical Properties
1-Bromo-2-methylpropan-2-ol, also known as bromo-tert-butyl alcohol, is a versatile bifunctional organic compound. A summary of its key physical and chemical properties is presented in the tables below.
Table 1: General and Physical Properties of 1-Bromo-2-methylpropan-2-ol
| Property | Value | Reference |
| IUPAC Name | 1-bromo-2-methylpropan-2-ol | |
| Synonyms | Bromo-tert-butyl alcohol, 1-Bromo-2-methyl-2-propanol | |
| CAS Number | 38254-49-8 | |
| Molecular Formula | C₄H₉BrO | |
| Molecular Weight | 153.02 g/mol | |
| Appearance | Colorless liquid | [1] |
| Melting Point | Data not available | |
| Boiling Point | 49.5 °C at 16 Torr | |
| Density | 1.437 g/cm³ at 25 °C | |
| Solubility | Soluble in water, miscible with some organic solvents. | |
| pKa | 13.95 ± 0.29 (Predicted) |
Table 2: Spectroscopic Data for 1-Bromo-2-methylpropan-2-ol
| Spectroscopic Technique | Key Features and Observations |
| ¹H NMR | The proton NMR spectrum of the isomeric 1-bromo-2-methylpropane (B43306) shows three distinct signals corresponding to the different proton environments. The integration ratio is typically 6:1:2.[2] For 1-bromo-2-methylpropan-2-ol, one would expect signals for the two methyl groups, the methylene (B1212753) group adjacent to the bromine, and the hydroxyl proton. |
| ¹³C NMR | The carbon-13 NMR spectrum of the isomeric 1-bromo-2-methylpropane displays three signals, indicating three different carbon environments.[3] For 1-bromo-2-methylpropan-2-ol, one would expect signals for the two equivalent methyl carbons, the quaternary carbon bearing the hydroxyl group, and the methylene carbon attached to the bromine. |
| FT-IR | The infrared spectrum of the related 1-bromo-2-methylpropane shows characteristic C-H stretching vibrations around 2845-2975 cm⁻¹ and a C-Br stretching vibration in the fingerprint region.[4] For 1-bromo-2-methylpropan-2-ol, a broad O-H stretching band would also be expected in the region of 3200-3600 cm⁻¹. |
| Mass Spectrometry | The mass spectrum of the isomeric 1-bromo-2-methylpropane exhibits a characteristic isotopic pattern for bromine-containing fragments (M+ and M+2 peaks). The fragmentation pattern is dominated by the loss of the bromine atom and subsequent fragmentation of the alkyl chain.[5] For 1-bromo-2-methylpropan-2-ol, fragmentation would likely involve the loss of a bromine radical, a water molecule, or methyl groups. |
Synthesis and Purification
The primary synthetic route to 1-Bromo-2-methylpropan-2-ol involves the halohydrin formation from an alkene.
Synthesis from 2-Methyl-1-propene
A common and effective method for the synthesis of 1-Bromo-2-methylpropan-2-ol is the reaction of 2-methyl-1-propene with a source of electrophilic bromine in the presence of water. N-bromosuccinimide (NBS) in an aqueous solvent system like dimethyl sulfoxide (B87167) (DMSO) is a preferred reagent for this transformation as it provides a controlled release of bromine, minimizing side reactions.[6]
Experimental Protocol: Synthesis of 1-Bromo-2-methylpropan-2-ol from 2-Methyl-1-propene
Materials:
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2-Methyl-1-propene
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N-bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Water
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve N-bromosuccinimide (1.1 equivalents) in a mixture of DMSO and water (e.g., 1:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
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Slowly bubble 2-methyl-1-propene (1.0 equivalent) through the cooled solution with vigorous stirring.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether.
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Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The crude 1-Bromo-2-methylpropan-2-ol can be purified by vacuum distillation.
References
- 1. aurumpharmatech.com [aurumpharmatech.com]
- 2. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]

